molecular formula C2H2Cl2O2 B13777712 Deuterio 2,2-dichloroacetate

Deuterio 2,2-dichloroacetate

Cat. No.: B13777712
M. Wt: 129.95 g/mol
InChI Key: JXTHNDFMNIQAHM-DYCDLGHISA-N
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Description

Deuterio 2,2-dichloroacetate is a deuterated form of dichloroacetic acid, where the hydrogen atoms are replaced with deuterium. This compound is of significant interest due to its potential applications in various fields, including medicine and chemistry. The deuterated form often exhibits different kinetic properties compared to its non-deuterated counterpart, making it valuable for research and therapeutic purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Deuterio 2,2-dichloroacetate typically involves the deuteration of dichloroacetic acid. One common method is the reaction of deuterated chloroform with sodium hydroxide to produce deuterated dichloroacetate. The reaction conditions often require a controlled environment to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using deuterium gas or deuterated solvents. The process must be carefully monitored to maintain the purity and yield of the deuterated product. Techniques such as distillation and crystallization are employed to purify the final compound.

Chemical Reactions Analysis

Types of Reactions

Deuterio 2,2-dichloroacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form deuterated trichloroacetic acid.

    Reduction: Reduction reactions can convert it into deuterated acetic acid.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic or neutral conditions.

Major Products

    Oxidation: Deuterated trichloroacetic acid.

    Reduction: Deuterated acetic acid.

    Substitution: Various deuterated derivatives depending on the nucleophile used.

Scientific Research Applications

Deuterio 2,2-dichloroacetate has several scientific research applications:

Mechanism of Action

The primary mechanism of action of Deuterio 2,2-dichloroacetate involves the inhibition of pyruvate dehydrogenase kinase. This inhibition leads to the activation of the pyruvate dehydrogenase complex, promoting the conversion of pyruvate to acetyl-CoA. This shift in metabolism can reduce the proliferation of cancer cells by altering their energy production pathways .

Comparison with Similar Compounds

Similar Compounds

    Dichloroacetic acid: The non-deuterated form, commonly used in similar applications but with different kinetic properties.

    Trichloroacetic acid: Another halogenated acetic acid with stronger acidic properties and different reactivity.

    Monochloroacetic acid: A less chlorinated analogue with distinct chemical behavior.

Uniqueness

Deuterio 2,2-dichloroacetate is unique due to its deuterium content, which imparts different kinetic isotope effects compared to its non-deuterated counterparts. This makes it particularly useful in studies requiring precise kinetic measurements and in therapeutic applications where altered metabolic pathways are targeted .

Properties

Molecular Formula

C2H2Cl2O2

Molecular Weight

129.95 g/mol

IUPAC Name

deuterio 2,2-dichloroacetate

InChI

InChI=1S/C2H2Cl2O2/c3-1(4)2(5)6/h1H,(H,5,6)/i/hD

InChI Key

JXTHNDFMNIQAHM-DYCDLGHISA-N

Isomeric SMILES

[2H]OC(=O)C(Cl)Cl

Canonical SMILES

C(C(=O)O)(Cl)Cl

Origin of Product

United States

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